molecular formula C36H24Br4N2 B8244355 N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine

N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine

Cat. No. B8244355
M. Wt: 804.2 g/mol
InChI Key: CRGHMHFRUWWRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine is a useful research compound. Its molecular formula is C36H24Br4N2 and its molecular weight is 804.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hole Transporting Materials in OLEDs

N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine and related compounds have been studied extensively for their applications as hole transporting materials in organic light-emitting diodes (OLEDs). These compounds exhibit good thermal stability and luminescence properties, making them suitable for such applications. For instance, a study by Gorgun (2017) synthesized and characterized a cyanophenyl-functionalized derivative of this compound, demonstrating its potential in OLEDs (Gorgun, 2017). Additionally, Li et al. (2014) reported on the synthesis and optical property of a similar derivative, highlighting its suitability for blue OLEDs (Li, Liu, Zhao, & Yu, 2014).

Applications in Solar Cells

The compound has also found applications in solar cell technology. Pham et al. (2017) reported on the use of derivatives of this compound as hole transporting materials for perovskite solar cells, showcasing their cost-effectiveness and high performance compared to conventional materials (Pham, Wu, Ono, Manzhos, Feron, Motta, Qi, & Sonar, 2017).

Antibacterial Activity

In the field of biomedical research, compounds derived from N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine have been evaluated for their antibacterial properties. Muddukrishnaiah et al. (2020) synthesized a derivative and evaluated its antimicrobial activity against clinical bacteria, demonstrating its potential in addressing infectious diseases (Muddukrishnaiah, Vijayakumar, Thavamani, Shilpa, Radhakrishnan, & Abbas, 2020).

Electrochemical and Photophysical Properties

Studies have also focused on the electrochemical and photophysical properties of these compounds. For example, research by Li et al. (2013) explored the synthesis and characterization of stable bis(diarylamino)biphenyl derivatives, indicating their potential as hole-transporting materials in OLEDs due to their high thermal stability and reversible oxidation process (Li, Wu, Fu, Wang, Liu, Jiao, Lei, Zhou, & Hao, 2013).

properties

IUPAC Name

4-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]-N,N-bis(4-bromophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24Br4N2/c37-27-5-17-33(18-6-27)41(34-19-7-28(38)8-20-34)31-13-1-25(2-14-31)26-3-15-32(16-4-26)42(35-21-9-29(39)10-22-35)36-23-11-30(40)12-24-36/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGHMHFRUWWRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)N(C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24Br4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.